

Experimental protocol for the synthesis of 2,3-Dihydroxypropanenitrile

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Compound of Interest

Compound Name: 2,3-Dihydroxypropanenitrile

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Application Note: Synthesis of 2,3-Dihydroxypropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **2,3-dihydroxypropanenitrile**, also known as glyceronitrile. The synthesis is based on the well-established cyanohydrin formation reaction, utilizing glyceraldehyde as the starting material and in situ generated hydrogen cyanide as the cyanide source. This method offers a straightforward and efficient route to **2,3-dihydroxypropanenitrile**, a valuable chiral building block in organic synthesis. The protocol includes reagent specifications, step-by-step instructions, purification methods, and characterization data.

Introduction

2,3-Dihydroxypropanenitrile is a polyfunctional molecule containing two hydroxyl groups and a nitrile moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of various pharmaceutical and specialty chemical products. The chiral nature of **2,3-dihydroxypropanenitrile**, arising from the stereocenter at the carbon bearing the nitrile and hydroxyl groups, is of particular interest in the development of enantiomerically pure



compounds. The synthesis described herein follows the general principles of cyanohydrin formation from an aldehyde, a fundamental reaction in organic chemistry.

Reaction Scheme

The synthesis of **2,3-dihydroxypropanenitrile** proceeds via the nucleophilic addition of a cyanide ion to the carbonyl group of glyceraldehyde. The reaction is typically carried out in an aqueous solution where hydrogen cyanide is generated in situ from the reaction of a cyanide salt (e.g., sodium cyanide or potassium cyanide) with a weak acid.

Caption: Reaction scheme for the synthesis of **2,3-Dihydroxypropanenitrile**.

Experimental Protocol

Materials:

- D,L-Glyceraldehyde (or the desired enantiomer)
- Sodium cyanide (NaCN)
- Glacial acetic acid
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Diatomaceous earth (optional, for filtration)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
- Magnetic stirrer and stir bar
- · Ice bath
- Rotary evaporator
- pH paper or pH meter



Procedure:

- Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
- Reactant Preparation: Dissolve 10.0 g of glyceraldehyde in 50 mL of deionized water in the round-bottom flask. Cool the solution to 0-5 °C using an ice bath.
- In a separate beaker, prepare a solution of 5.5 g of sodium cyanide in 25 mL of deionized water.
- Addition of Cyanide: Slowly add the sodium cyanide solution to the stirred glyceraldehyde solution via the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.
- Acidification: After the addition of the cyanide solution is complete, slowly add 6.5 mL of glacial acetic acid to the reaction mixture through the dropping funnel. The pH of the solution should be weakly acidic (around pH 5-6).
- Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or NMR spectroscopy).
- Workup and Extraction: Once the reaction is complete, saturate the aqueous solution with sodium chloride to reduce the solubility of the product.
- Extract the agueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (1 x 30 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: The crude **2,3-dihydroxypropanenitrile** can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:



- Hydrogen cyanide is a highly toxic gas. This experiment must be performed in a wellventilated fume hood.
- Sodium cyanide is a highly toxic solid. Avoid contact with skin and eyes, and do not ingest.
- Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
- Cyanide waste should be quenched with a solution of sodium hypochlorite (bleach) before disposal according to institutional guidelines.

Data Presentation

Parameter	Value	Reference
Chemical Formula	C ₃ H ₅ NO ₂	
Molecular Weight	87.08 g/mol	
Appearance	Colorless to pale yellow oil	
Boiling Point	Decomposes upon heating	
CAS Number	69470-43-5	[1]
Theoretical Yield	Calculated based on starting material	
Actual Yield	To be determined experimentally	_
Purity (e.g., by GC-MS)	To be determined experimentally	

Characterization

The synthesized **2,3-dihydroxypropanenitrile** should be characterized by standard spectroscopic methods to confirm its identity and purity.

• ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton adjacent to the nitrile and hydroxyl groups, the methylene protons, and the

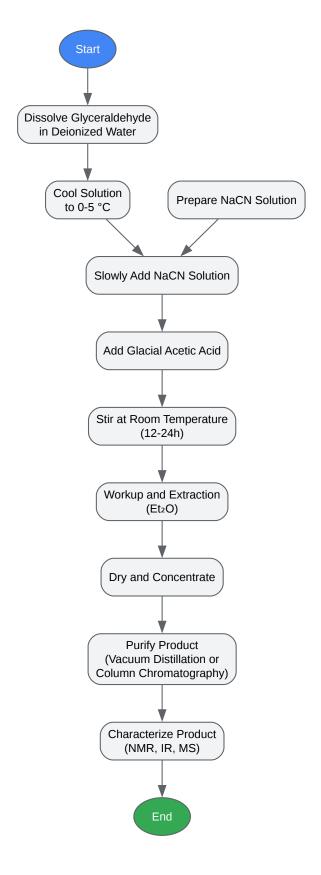


hydroxyl protons.

- ¹³C NMR: The carbon NMR spectrum should display three distinct signals for the nitrile carbon, the methine carbon, and the methylene carbon.[1]
- IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the hydroxyl groups (broad, ~3400 cm⁻¹) and the nitrile group (~2250 cm⁻¹).
- Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Experimental Workflow





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Caption: Workflow for the synthesis of **2,3-Dihydroxypropanenitrile**.



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References

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